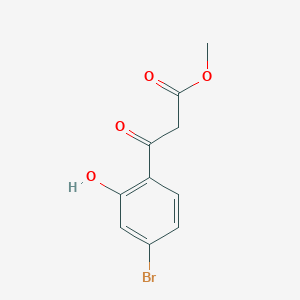
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of brominated phenols It is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate typically involves the bromination of a phenolic precursor followed by esterification. One common method involves the bromination of 2-hydroxyacetophenone using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign reagents and solvents is often preferred to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active phenolic compound which can further interact with cellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a carboxylate group instead of an ester.
(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one: Contains a dimethylamino group and an enone moiety.
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring instead of a phenyl ring.
Uniqueness
Methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H9BrO4 |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
methyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H9BrO4/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,12H,5H2,1H3 |
Clave InChI |
KWNJKNUYQBAZFV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)C1=C(C=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)

![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
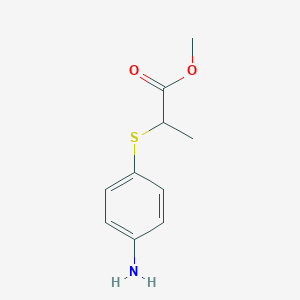
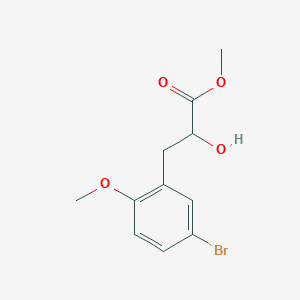
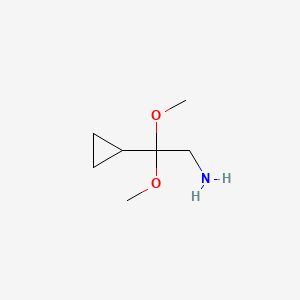
![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
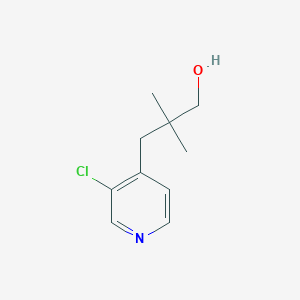
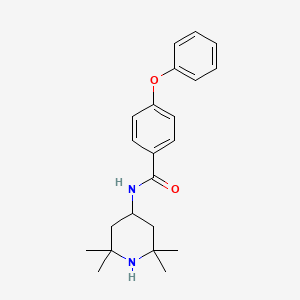
![4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride](/img/structure/B13576536.png)
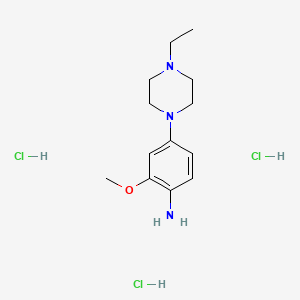
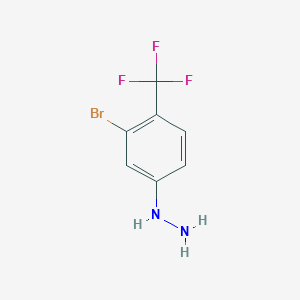
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
